molecular formula C8H16N4O4 B13937900 N2-Acetyl-3-hydroxyarginine CAS No. 64398-72-7

N2-Acetyl-3-hydroxyarginine

Cat. No.: B13937900
CAS No.: 64398-72-7
M. Wt: 232.24 g/mol
InChI Key: YBWBVAVHEWQYMK-GDVGLLTNSA-N
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Description

N2-Acetyl-3-hydroxyarginine is a chemically modified arginine derivative of significant interest in biochemical and medicinal research. This compound serves as a crucial intermediate and probe for studying the function of a major superfamily of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases . These enzymes catalyze the hydroxylation of specific amino acid residues, a process critical in various biological pathways, including the biosynthesis of complex molecules and post-translational modification of proteins . A primary research application of this compound is in the study of clavaminic acid synthase , a key enzyme in the biosynthetic pathway of the important beta-lactamase inhibitor, clavulanic acid . The compound is a verified substrate for and its (2S,3R) stereoisomer is identical to the material produced enzymatically from N-acetyl-L-arginine . This makes it an invaluable standard for validating structures and stereochemistry in chemo-enzymatic synthesis projects aimed at producing novel antibiotics or their precursors. Beyond antibiotic biosynthesis, related C-3 hydroxylated arginine residues are products of other human 2OG oxygenases, such as JMJD5 and JMJD7, which are implicated as potential cancer drug targets, highlighting the broader relevance of this compound in biomedical research . The mechanism of action for researchers studying this compound involves its role as an enzyme substrate. Oxygenases like CAS utilize this compound, incorporating a single oxygen atom to create a hydroxyl group at the C-3 position of the amino acid backbone. Researchers employ advanced synthetic methods, including dynamic kinetic resolution (DKR) with specialized catalysts, to produce gram quantities of specific stereoisomers like (2S,3R)-N2-Acetyl-3-hydroxyarginine with high diastereomeric and enantiomeric excess . This controlled synthesis allows for the production of well-defined material for use in generating selective antibodies, studying enzyme kinetics, and incorporating into peptides to investigate protein function and interaction. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption. Researchers should handle this and all chemicals with appropriate precautions in a laboratory setting. Note: Specific data on solubility, exact molecular weight, and storage conditions is not available in the current search. Please consult the product's Certificate of Analysis for precise specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64398-72-7

Molecular Formula

C8H16N4O4

Molecular Weight

232.24 g/mol

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)-3-hydroxypentanoic acid

InChI

InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)5(14)2-3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)/t5?,6-/m0/s1

InChI Key

YBWBVAVHEWQYMK-GDVGLLTNSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(CCN=C(N)N)O)C(=O)O

Canonical SMILES

CC(=O)NC(C(CCN=C(N)N)O)C(=O)O

Origin of Product

United States

Molecular and Enzymatic Interactions of N2 Acetyl 3 Hydroxyarginine

Interactions with Nitric Oxide Synthase (NOS) Isoforms and Modulation of Nitric Oxide Metabolism

N2-Acetyl-3-hydroxyarginine is structurally related to L-arginine, the primary substrate for all nitric oxide synthase (NOS) isoforms, which catalyze the production of nitric oxide (NO). ontosight.aisigmaaldrich.com NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govijpsonline.com The conversion of L-arginine to NO and L-citrulline is a two-step oxidative reaction that first produces Nω-hydroxy-L-arginine (NOHA) as an intermediate. ijpsonline.comumich.edu

The three main NOS isoforms—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—exhibit about 50-60% homology but have distinct regulatory mechanisms and physiological roles. sigmaaldrich.com The activity of eNOS and nNOS is regulated by calcium (Ca²⁺) and calmodulin, whereas iNOS activity is largely independent of Ca²⁺ once expressed, typically following induction by cytokines. sigmaaldrich.commdpi.com

The presence of an acetyl group on the N2-alpha-amino group and a hydroxyl group at the C-3 position of the arginine backbone in this compound would likely alter its ability to serve as a substrate or inhibitor for NOS isoforms.

Substrate Potential: The N2-acetylation fundamentally changes the alpha-amino group, which could interfere with the recognition and binding of the molecule within the NOS active site. While the guanidino group is the site of oxidation, proper orientation of the entire molecule is crucial for catalysis.

Inhibitory Activity: NOHA, an intermediate in NO synthesis, is known to be an inhibitor of the enzyme arginase, creating a feedback loop. mdpi.com While this compound is not NOHA, its hydroxylated structure suggests the potential for complex interactions. The modifications could position it as a competitive or allosteric modulator of NOS activity, potentially reducing NO production by blocking the active site from accessing L-arginine. ontosight.ai Pathological levels of NO can be cytotoxic, while physiological levels are cytoprotective, highlighting the importance of its precise regulation. nih.govnih.gov

NOS IsoformPrimary FunctionActivatorsPotential Interaction with this compound
nNOS (NOS-1) NeurotransmissionCa²⁺/CalmodulinPotential modulation of neuronal signaling pathways through altered NO availability.
iNOS (NOS-2) Immune response, inflammationCytokines (e.g., TNF-α, IL-1)Possible interference with cytotoxic NO production in immune cells.
eNOS (NOS-3) Vasodilation, regulation of blood pressureCa²⁺/Calmodulin, Shear StressPotential influence on vascular tone by modulating endothelial NO synthesis. ontosight.ai

Influence on Arginase Activity and Urea (B33335) Cycle Dynamics

Arginase is a key enzyme that competes with NOS for their common substrate, L-arginine. nih.gov It catalyzes the hydrolysis of L-arginine into L-ornithine and urea, which is the final step in the urea cycle for ammonia (B1221849) detoxification. mdpi.comwikipedia.org There are two mammalian isoforms: Arginase 1 (cytosolic, primarily in the liver) and Arginase 2 (mitochondrial, found in extrahepatic tissues). acs.org

Excessive arginase activity can limit the L-arginine available for NO synthesis, leading to endothelial dysfunction. nih.gov The intermediate of NO synthesis, NOHA, is a known reversible and competitive inhibitor of arginase. researchgate.net

Given its structural similarities to both arginine and NOHA, this compound may influence arginase activity. The N-hydroxy-guanidinium side-chain of NOHA is thought to disturb the manganese cluster in the arginase active site. researchgate.net While this compound has a C-3 hydroxylation rather than a guanidino hydroxylation, this modification, along with N2-acetylation, could affect its binding and potential inhibitory capacity. By modulating arginase, the compound could indirectly affect NO production and the synthesis of L-ornithine, a precursor for polyamines and proline. nih.govresearchgate.net

Modulation of N-Acetylglutamate Synthase and Related Acetyltransferase Activities

N-acetylglutamate synthase (NAGS) is a mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG) from glutamate (B1630785) and acetyl-CoA. nih.govwikipedia.org In mammals, NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. mhmedical.commedlink.commdpi.com Mammalian NAGS is, in turn, allosterically activated by arginine, creating a feed-forward mechanism where high levels of arginine signal the need to process excess nitrogen through the urea cycle. nih.gov

This compound, as an arginine derivative, could potentially interact with the arginine binding site on NAGS. nih.gov Depending on how its modified structure is recognized, it might act as an activator, similar to arginine, or as an inhibitor, thus modulating the rate of the entire urea cycle at its entry point.

Furthermore, NAGS belongs to the N-acetyltransferase (NAT) family of enzymes. wikipedia.org These enzymes catalyze the transfer of acetyl groups from acetyl-CoA to various substrates. wikipedia.org It is conceivable that this compound could interact with other acetyltransferases, or that its own synthesis involves such an enzyme acting on 3-hydroxyarginine. However, specific interactions with other acetyltransferases are not well-documented.

EnzymeFunctionRole of ArgininePotential Effect of this compound
N-Acetylglutamate Synthase (NAGS) Produces NAG to activate the urea cycle. nih.govAllosteric activator. nih.govMay act as an activator or inhibitor at the arginine binding site, modulating urea cycle flux.
Other N-Acetyltransferases (NATs) Transfer acetyl groups to various substrates. wikipedia.orgNot a direct modulator.Potential substrate or inhibitor, depending on the specific enzyme's substrate specificity.

Cross-Talk with Other Amino Acid Metabolic Enzymes and Pathways

Arginine metabolism is a central hub connected to several other amino acid pathways. researchgate.net The products of arginase action—ornithine and urea—are themselves starting points for other metabolic routes.

Proline and Glutamate Synthesis: Ornithine, derived from arginine, can be converted to glutamate and proline. researchgate.net Therefore, by modulating arginase activity, this compound could indirectly influence the cellular pools of these amino acids.

Polyamine Synthesis: Ornithine is also the precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine), which are crucial for cell growth and proliferation. Inhibition of arginase by a compound like this compound could reduce ornithine production and consequently lower polyamine levels. nih.gov

Creatine (B1669601) Synthesis: In mitochondria, arginine is a substrate for arginine:glycine amidinotransferase (AGAT), the first step in creatine synthesis. embopress.org The structural modifications of this compound might affect its ability to be a substrate for AGAT, thereby influencing creatine production.

Glutamine and BCAA Metabolism: In certain contexts, like the tumor microenvironment, the metabolism of arginine, glutamine, and branched-chain amino acids (BCAAs) is highly interconnected to support cellular energy and biosynthetic demands. nih.gov Altering arginine metabolism at any point can have cascading effects on these related pathways. nih.gov

Structural Basis for Enzymatic Recognition and Catalytic Turnover of this compound (or its substructures)

The enzymatic processing of this compound would depend on how its specific structural features are accommodated within enzyme active sites.

Arginase: The crystal structure of arginase shows a binuclear manganese cluster at the heart of its active site, which is crucial for activating a water molecule to hydrolyze the guanidinium (B1211019) group of arginine. researchgate.net Inhibitors like NOHA are thought to bind to this cluster. researchgate.net For this compound to be recognized, its guanidinium group would need to orient correctly toward the manganese center. The N2-acetyl group adds steric bulk and removes a positive charge compared to L-arginine, which could hinder optimal binding.

Nitric Oxide Synthase (NOS): The active site of NOS must accommodate the L-arginine substrate adjacent to the heme group and tetrahydrobiopterin (B1682763) (H4B) cofactor. rcsb.org Crystal structures of iNOS with the intermediate NOHA show specific interactions that polarize the hydroxyguanidinium group to increase its reactivity. rcsb.org The C-3 hydroxylation on this compound is at a different position and, along with the N2-acetylation, would likely prevent it from acting as a substrate. Its potential as an inhibitor would depend on whether it can still occupy the active site and block arginine binding.

Amino Acid Hydroxylases: The 3-hydroxy group itself is a key feature. Enzymes like the non-heme iron oxygenase VioC are known to catalyze the C-3 hydroxylation of L-arginine to produce (2S,3S)-hydroxyarginine. researchgate.net This suggests that 3-hydroxyarginine is a known biological product, and its subsequent acetylation at the N2 position could be a further metabolic step. The enzymes responsible for such acetylation would belong to the N-acetyltransferase family.

Roles of N2 Acetyl 3 Hydroxyarginine in Cellular Physiology and Pathobiochemical Mechanisms Research Perspective

Impact on Intracellular Amino Acid Homeostasis and Flux

Intracellular amino acid homeostasis is a tightly regulated process involving the import, export, synthesis, and degradation of amino acids to meet cellular demands. N-acetylated amino acid conjugates are known to participate in various metabolic pathways, including the regulation of the urea (B33335) cycle and the degradation of proteins. In certain metabolic disorders known as aminoacidopathies, there is an observed increase in the levels of N-acetylated amino acid conjugates corresponding to the elevated amino acids.

Given that N2-Acetyl-3-hydroxyarginine is a derivative of arginine, it is plausible that its presence could influence the intracellular pool of arginine and its related metabolic pathways. Arginine is a crucial component of the urea cycle, a key process for the removal of excess nitrogen from the body. The gut plays a significant role in the whole-body homeostasis of citrulline and arginine. Therefore, the formation of this compound could potentially impact the availability of arginine for the urea cycle and other metabolic processes. However, direct experimental evidence on how this compound specifically affects amino acid flux and homeostasis is currently lacking.

Contributions to Cellular Signaling Pathways Regulating Metabolism

The structural relationship of this compound to arginine suggests a potential role in cellular signaling, particularly in pathways where arginine is a key substrate. Arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. The production of NO is catalyzed by nitric oxide synthases (NOS), and alterations in arginine metabolism can significantly impact NO-dependent signaling.

Furthermore, acetylated compounds have been shown to play roles in coordinating cellular metabolism. For instance, the N-acetylaspartate (NAA) pathway is involved in energy and lipid metabolism in brown adipocytes. The synthesis of NAA from acetyl-CoA and aspartate can influence cellular energy expenditure. While not directly studied, it is conceivable that this compound could participate in similar signaling or metabolic regulatory networks, potentially influencing energy balance and metabolic adaptation. The interaction of nitrogen oxide species with thiols is an important aspect of nitrogen oxide signaling.

Implications for Cellular Redox Balance and Oxidative Stress Research

Research on the structurally similar compound, N-acetylarginine, provides insights into the potential role of this compound in cellular redox balance. A study on the effects of N-acetylarginine in rats demonstrated that it can influence parameters of oxidative stress in various tissues. Specifically, N-acetylarginine was found to decrease the activity of catalase in erythrocytes and in the renal medulla, enhance lipid peroxidation (measured as thiobarbituric acid-reactive substances) in the renal cortex, and alter the activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase in the liver and renal medulla.

These findings suggest that N-acetylarginine may induce oxidative stress, possibly through the generation of nitric oxide and other free radicals. The study also showed that antioxidants and an inhibitor of nitric oxide synthase could prevent most of the alterations caused by N-acetylarginine, supporting the link between this compound, NO production, and oxidative stress. Given the structural similarities, it is plausible that this compound could have comparable effects on cellular redox status, making it a compound of interest for oxidative stress research.

Table 1: Effects of N-acetylarginine on Oxidative Stress Parameters in Rat Tissues

Tissue Parameter Observed Effect
Erythrocytes Catalase (CAT) Activity Decreased
Renal Cortex Thiobarbituric Acid-Reactive Substances (TBA-RS) Increased
Renal Medulla Catalase (CAT) Activity Decreased
Renal Medulla Superoxide Dismutase (SOD) Activity Decreased
Liver Catalase (CAT) Activity Decreased
Liver Superoxide Dismutase (SOD) Activity Increased
Liver Glutathione Peroxidase (GSH-Px) Activity Increased

Data from a study on the in vitro effects of N-acetylarginine in rats.

Involvement in Distinct Biological Processes as Revealed by Research Models (e.g., mouse models)

While specific research models for studying this compound were not identified, mouse models of related metabolic disorders, such as arginase deficiency, have been instrumental in understanding the pathological consequences of altered arginine metabolism. Mice with a knockout of the arginase AI gene exhibit severe hyperammonemia and die within two weeks of birth. These mice also show significant alterations in plasma amino acid levels, including a four-fold increase in arginine and decreased levels of proline and ornithine.

These animal models are crucial for investigating disease mechanisms and for the development and testing of potential therapeutic strategies, including gene therapy. A mouse model for this compound could similarly be invaluable for elucidating its specific biological functions and its role in health and disease. Such a model would allow for detailed studies on its impact on intracellular amino acid levels, its contribution to cellular signaling and metabolism, and its influence on redox balance in a whole-organism context.

Amino Acid Change in Knockout Mice vs. Wild-Type
Arginine ~4-fold increase
Proline ~1/3 of wild-type levels
Ornithine ~1/2 of wild-type levels
Glutamic Acid ~1.5-fold increase
Citrulline ~1.5-fold increase
Histidine ~1.5-fold increase
Valine 0.4 to 0.5 times wild-type levels
Isoleucine 0.4 to 0.5 times wild-type levels
Leucine 0.4 to 0.5 times wild-type levels

Data from a mouse model of human arginase deficiency.

Advanced Methodologies for the Investigation of N2 Acetyl 3 Hydroxyarginine

High-Resolution Metabolomics and Lipidomics for Detection and Quantification

High-resolution metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for the detection and quantification of N2-Acetyl-3-hydroxyarginine. nih.govspringernature.com This approach allows for the separation and identification of a wide array of metabolites from biological samples. frontiersin.org Non-targeted metabolomics can reveal the presence of various modified forms of arginine, including acetylated and hydroxylated derivatives. physiology.orgresearchgate.netnih.govamegroups.cn For instance, studies on arginine metabolism in different biological contexts have successfully utilized LC-MS to quantify important intermediates. nih.gov In a typical workflow, metabolites are extracted from samples and analyzed by high-resolution mass spectrometry, which provides accurate mass measurements that can be used to identify compounds like N-acetyl-L-aspartic acid and N-(omega)-hydroxyarginine. nih.govaging-us.com

Lipidomics, a subfield of metabolomics, focuses on the global study of lipids and shares similar analytical techniques. nih.gov While not directly focused on amino acid derivatives, the integrated approach of metabolomics and lipidomics provides a broader understanding of the metabolic landscape in which this compound exists. The data generated from these high-resolution techniques are often complex, requiring sophisticated data analysis to identify and quantify specific metabolites. oup.com

Table 1: High-Resolution Mass Spectrometry Parameters for Metabolite Analysis

Parameter Typical Setting Purpose
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF), Orbitrap Provides high mass accuracy and resolution for confident metabolite identification.
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Generates ions from metabolites for mass analysis; mode is selected based on analyte properties.
Scan Range (m/z) 50 - 1500 Covers the mass range of most small molecule metabolites.
Separation Method Ultra-High-Performance Liquid Chromatography (UHPLC) Separates complex mixtures of metabolites prior to MS analysis.

| Column Chemistry | C18, HILIC | Different column types are used to retain and separate polar and nonpolar metabolites. |

Stable Isotope Tracing and Metabolic Flux Analysis in Elucidating Pathways

Stable isotope tracing is a key technique for elucidating the biosynthetic pathways of compounds like this compound. researchgate.netphysoc.orgnih.gov This method involves introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites. nih.govembopress.org For example, using ¹³C₆-¹⁵N₄-arginine as a tracer allows researchers to follow the fate of arginine through its various metabolic pathways, including hydroxylation and acetylation. physiology.orgresearchgate.net This approach can quantitatively analyze the flux through different metabolic routes. nih.gov

Metabolic Flux Analysis (MFA) uses the data from stable isotope tracing experiments to calculate the rates of metabolic reactions within a network. nih.govspringernature.com By measuring the isotopic enrichment in metabolites over time, MFA can provide a dynamic view of cellular metabolism. nih.gov This is particularly valuable for understanding how the production of this compound is regulated and connected to central carbon and nitrogen metabolism. embopress.org For instance, such studies can reveal how different nutrient sources contribute to the acetyl-CoA pool required for the acetylation step in the formation of this compound. biorxiv.org

Structural Biology Approaches for this compound-Enzyme Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR)

Understanding the interaction between this compound and the enzymes that synthesize or metabolize it requires detailed three-dimensional structural information. X-ray crystallography is a primary technique for this purpose, capable of revealing atomic-level details of enzyme active sites. nih.govnih.govdrugbank.com Crystal structures of clavaminic acid synthase (CAS), an enzyme that hydroxylates N-acetyl-L-arginine to form a precursor of this compound, have been solved in complex with its substrate. nih.govrsc.org These structures show how the substrate binds in the active site and provide insights into the mechanism of hydroxylation. nih.gov

Cryo-electron microscopy (cryo-EM) is another powerful structural biology technique, particularly useful for large and flexible enzyme complexes that are difficult to crystallize. nih.govoup.comnih.govresearchgate.net It has been used to determine the structures of various arginine-metabolizing enzymes, revealing different conformational states and providing clues about their mechanisms of action. nih.govoup.com

Nuclear magnetic resonance (NMR) spectroscopy can also be used to study enzyme-ligand interactions in solution, providing information about the dynamics and binding interfaces. royalsocietypublishing.org While specific NMR data for this compound is not widely published, the technique is applicable for characterizing the structure and interactions of such molecules.

Table 2: Structural Biology Techniques for Studying Enzyme-Ligand Interactions

Technique Information Provided Advantages Limitations
X-ray Crystallography High-resolution 3D atomic structure of the enzyme-ligand complex. Provides detailed atomic interactions. Requires well-diffracting crystals, which can be challenging to obtain.
Cryo-Electron Microscopy 3D structure of large and dynamic complexes in a near-native state. Can study large complexes that are difficult to crystallize. Resolution may be lower than X-ray crystallography for smaller proteins.

| NMR Spectroscopy | Information on protein dynamics, ligand binding, and structure in solution. | Provides dynamic information and can study weak interactions. | Generally limited to smaller proteins and complexes. |

Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to complement experimental studies by offering a dynamic view of molecular interactions. sci-hub.senih.govresearchgate.netmdpi.com MD simulations can be used to model the binding of this compound or its precursor, N-acetyl-L-arginine, to the active site of enzymes like clavaminic acid synthase (CAS). sci-hub.senih.govresearchgate.net These simulations can reveal the conformational changes that occur upon substrate binding and help to elucidate the reaction mechanism. nih.govplos.orgnih.gov

For example, MD simulations of CAS have been used to create realistic models of the enzyme-substrate complex, which are then used for higher-level quantum mechanics/molecular mechanics (QM/MM) calculations to study the chemical steps of the reaction. sci-hub.senih.govresearchgate.net These computational approaches have been instrumental in proposing mechanisms for the complex reactions catalyzed by CAS, including the hydroxylation of N-acetyl-L-arginine. sci-hub.senih.govresearchgate.net The simulations can also help to understand the factors that determine the enzyme's substrate specificity. nih.gov

In Vitro Biochemical Reconstitution and Kinetic Analysis of Enzymes Involved in this compound Metabolism

The in vitro reconstitution of metabolic pathways allows for the detailed study of individual enzymatic reactions under controlled conditions. The biosynthesis of this compound can be studied by incubating its precursor, N-acetyl-L-arginine, with purified clavaminic acid synthase (CAS) and the necessary co-factors. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgresearchgate.net This approach has been used to confirm the (3R)-hydroxylation of N-acetyl-L-arginine by CAS. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

Table 3: Enzymes and Compounds Mentioned

Compound/Enzyme Name Abbreviation
This compound
N-acetyl-L-arginine N-AA
(3R)-hydroxy-N-acetyl-(L)-arginine N-AA-OH
Clavaminic acid synthase CAS
Proclavaminic acid amidino hydrolase PAH
Michaelis constant Km
Catalytic rate constant kcat
N-acetyl-L-aspartic acid

Comparative Biochemistry and Evolutionary Analysis of N2 Acetyl 3 Hydroxyarginine Pathways

Distribution and Natural Occurrence of N2-Acetyl-3-hydroxyarginine (or its modified forms) Across Diverse Biological Kingdoms

Direct detection and characterization of this compound in nature are not extensively documented in scientific literature, suggesting it may be a rare metabolite or a transient intermediate. ontosight.ai However, its existence can be inferred from the well-established occurrence of its constituent modifications—arginine 3-hydroxylation and arginine N2-acetylation—across different biological kingdoms, particularly in microorganisms.

The hydroxylation of L-arginine at the C3 position is a known step in the biosynthesis of certain antibiotics. The enzyme responsible, VioC, is a nonheme iron dioxygenase that selectively hydroxylates L-arginine to form (2S, 3R)-3-hydroxyarginine. acs.org This intermediate is a crucial precursor for the production of the tuberactinomycin (B576502) antibiotic viomycin (B1663724), synthesized by soil-dwelling bacteria such as Streptomyces vinaceus. acs.org

N-acetylation of arginine and its metabolic precursors is a widespread biochemical strategy, especially in bacteria and archaea, for regulating the flux through the arginine biosynthesis pathway. nih.govasm.org The acetylation of the alpha-amino group (Nα or N2) of intermediates like glutamate (B1630785) and ornithine prevents them from entering competing metabolic pathways and allows for precise allosteric regulation. nih.govnih.gov N2-Acetylornithine, for instance, is a common intermediate found in a wide range of species, from bacteria to plants. hmdb.ca

Given that both 3-hydroxylation and N2-acetylation of arginine-related compounds occur in nature, it is plausible that this compound is synthesized in organisms possessing both enzymatic capabilities. This points primarily towards bacteria, especially within the phylum Actinobacteria, which are renowned for their complex secondary metabolism and production of unique modified peptides. The compound's presence in fungi, plants, or animals remains unconfirmed and speculative.

Table 1: Documented Occurrence of Arginine Modifications Related to this compound
Modification/MetaboliteBiological KingdomExample Organism/ContextRole/SignificanceReferences
3-HydroxyarginineBacteriaStreptomyces vinaceus, Streptomyces sp.Precursor to the antibiotic viomycin acs.org
N2-AcetylornithineBacteria, Archaea, Eukaryota (Plants)Escherichia coli, Triticum (Wheat)Intermediate in arginine biosynthesis nih.govhmdb.ca
N-AcetylglutamateBacteria, EukaryotaCorynebacterium glutamicum, MammalsIntermediate and allosteric activator in arginine/urea (B33335) cycle nih.govresearchgate.net
5-HydroxyarginineBacteriaPseudomonas savastanoiIntermediate in ethylene (B1197577) synthesis by Ethylene Forming Enzyme (EFE) elifesciences.org

Evolutionary Conservation and Divergence of Arginine Acetylation and Hydroxylation Enzymes

The enzymes that catalyze the two key modifications defining this compound—acetylation and hydroxylation—exhibit significant evolutionary diversity, reflecting different strategies adopted by organisms to control arginine metabolism and synthesize novel compounds.

Arginine Acetylation Enzymes: The N-acetylation step in arginine biosynthesis shows remarkable evolutionary divergence. In many microorganisms, the pathway proceeds via acetylated intermediates, a process initiated by the acetylation of L-glutamate. nih.govasm.org Initially, N-acetylglutamate synthase (NAGS), encoded by the argA gene, was considered the canonical enzyme for this reaction. However, genomic studies revealed that classical NAGS is absent from Archaea and is found in only a limited number of bacterial phyla. nih.govasm.org

Evolution has produced several alternative solutions:

Ornithine Acetyltransferases (OATase): Many bacteria, archaea, and lower eukaryotes utilize a bifunctional ornithine acetyltransferase (encoded by argJ) that not only recycles the acetyl group from N-acetylornithine back to glutamate but can also use acetyl-CoA to acetylate glutamate directly. nih.gov

Short N-Acetyltransferases: A number of bacteria possess shorter acetyltransferases related to the Gcn5-related N-acetyltransferase (GNAT) superfamily, which are evolutionarily distinct from the classical NAGS. nih.govasm.org

Fusion Proteins: In some marine gamma-proteobacteria, such as Moritella species, the acetyltransferase domain is fused to the C-terminus of argininosuccinase (ArgH), the final enzyme in the pathway, representing a unique evolutionary event. nih.govbohrium.com

This variety indicates that the acetylation of arginine pathway precursors has been subject to multiple independent evolutionary origins and horizontal gene transfer events, leading to a mosaic of strategies across the microbial world.

Arginine Hydroxylation Enzymes: The hydroxylation of the L-arginine side chain is typically catalyzed by nonheme iron and α-ketoglutarate-dependent dioxygenases, a versatile superfamily of enzymes involved in various oxidative reactions. acs.org The evolution within this family has led to enzymes with distinct regio- and stereoselectivity.

VioC: Selectively hydroxylates the C3 position of L-arginine, channeling it toward viomycin synthesis. acs.org

OrfP: A related enzyme that can perform hydroxylation at both the C3 and C4 positions. elifesciences.org

Ethylene-Forming Enzyme (EFE): Another enzyme from this family, found in Pseudomonas, hydroxylates arginine at the C5 position as part of a reaction that can lead to guanidine (B92328) release. elifesciences.org

The phylogenetic separation of these enzymes, despite their shared catalytic scaffold, suggests a process of gene duplication followed by functional divergence. This evolutionary pattern allowed organisms to create novel metabolic pathways for producing specialized secondary metabolites, likely conferring specific ecological advantages. uv.es

Table 2: Evolutionary Diversity of Arginine Acetylation and Hydroxylation Enzymes
Enzyme ClassGene ExampleFunctionEvolutionary FeatureReferences
N-Acetylglutamate Synthase (NAGS)argAL-glutamate + Acetyl-CoA → N-Acetyl-L-glutamateClassical enzyme, limited bacterial distribution, absent in Archaea. nih.govasm.org
Ornithine Acetyltransferase (OATase)argJN-Acetylornithine + L-glutamate ⇌ L-ornithine + N-Acetyl-L-glutamateBifunctional enzyme; widespread in Bacteria, Archaea, and some Eukaryotes. Recycles acetyl groups. nih.gov
GNAT Superfamily Acetyltransferase-L-glutamate + Acetyl-CoA → N-Acetyl-L-glutamateShorter, distinct from NAGS. Found in many bacteria lacking argA. nih.gov
ArgH-Acetyltransferase FusionargH(A)Acts as argininosuccinase and glutamate acetyltransferase.Gene fusion event observed in some marine gamma-proteobacteria. nih.govbohrium.com
Arginine 3-HydroxylasevioCL-arginine → (2S, 3R)-3-hydroxyarginineNonheme iron dioxygenase; specific for C3 hydroxylation in antibiotic synthesis. acs.org
Arginine 5-HydroxylaseefeL-arginine → 5-hydroxyarginineNonheme iron dioxygenase; specific for C5 hydroxylation. elifesciences.org

Adaptive Significance of this compound in Specific Organisms or Environments

While the precise adaptive function of this compound itself has not been directly investigated, its significance can be inferred from the roles of its structural motifs and the metabolic context in which it likely arises.

Future Directions and Emerging Research Opportunities

Discovery and Characterization of Novel Enzymes Acting on N2-Acetyl-3-hydroxyarginine

A fundamental step in understanding the biological role of this compound is the identification and characterization of the enzymes that synthesize, degrade, or otherwise modify it. The compound's structure, featuring both an N-acetylation and a hydroxylation, suggests that multiple enzyme families could be involved in its metabolism.

Future research should prioritize the discovery of these currently unknown enzymes. Potential candidates could belong to classes such as N-acetyltransferases, hydroxylases, deacetylases, and lyases. For instance, arylamine N-acetyltransferases (NATs) are known to transfer acetyl groups to various substrates, and similar enzymes may act on arginine or its derivatives. nih.gov Likewise, 2-oxoglutarate-dependent oxygenases are a large family of enzymes capable of hydroxylating amino acids and could be responsible for the 3-hydroxy modification. mdpi.com For example, L-leucine dioxygenase from Nostoc punctiforme is known to hydroxylate L-leucine and L-norleucine. mdpi.com

Once identified, these novel enzymes would require thorough characterization to determine their substrate specificity, kinetic parameters, and regulatory mechanisms. It is known that some enzymes in related pathways are highly specific; for example, N-succinylarginine dihydrolase does not act on N2-acetylarginine. genome.jp Understanding the specificity of enzymes acting on this compound will be crucial.

Table 1: Potential Enzyme Classes for this compound Metabolism

Enzyme ClassPotential ReactionExample of Related Enzyme Family
N-Acetyltransferases (NATs) Acetylation of arginine at the N2 positionGcn5-related N-acetyltransferases (GNATs) nih.gov
Hydroxylases/Oxygenases Hydroxylation of N2-acetylarginine at the 3-position2-Oxoglutarate-dependent oxygenases mdpi.com
Deacetylases/Amidohydrolases Removal of the acetyl groupHistone deacetylases (HDACs), Sirtuins nih.gov
Lyases/Hydrolases Degradation or conversion of the compoundArginine decarboxylase, Arginase researchgate.net

Research efforts could employ techniques like activity-based protein profiling and genetic screens in model organisms to identify these enzymes. The discovery of such enzymes will be a gateway to understanding the complete metabolic pathway of this compound.

Development of Advanced Biosensors and Probes for In Situ this compound Monitoring

To study the dynamics of this compound in living cells and tissues, the development of sensitive and specific detection methods is essential. Advanced biosensors and chemical probes would allow for real-time, in situ monitoring of the compound's concentration, localization, and flux through metabolic pathways. nih.gov

Future work could focus on creating genetically encoded biosensors, which have been successfully developed for other metabolites. nih.gov Such a sensor might consist of a bacterial periplasmic binding protein with a newly evolved specificity for this compound, fused to fluorescent proteins for ratiometric readout. Another approach is the development of electrochemical biosensors, which combine the high selectivity of biological components with the sensitivity of electrochemical detection. mdpi.com These devices often use immobilized enzymes or synthetic ligands on an electrode surface to generate a signal proportional to the analyte's concentration. psu.edumdpi.com

The design of these biosensors presents several challenges, including achieving high specificity to distinguish this compound from arginine and other derivatives, and ensuring adequate sensitivity for physiologically relevant concentrations. nih.gov

Table 2: Comparison of Potential Biosensor Technologies

Biosensor TypePrinciplePotential AdvantagesKey Development Challenges
Genetically Encoded FRET Sensors Ligand-induced conformational change in a sensing protein alters fluorescence resonance energy transfer (FRET) between two fluorophores. nih.govHigh specificity; can be targeted to specific cellular compartments; enables live-cell imaging.Engineering a protein with high affinity and selectivity for the target molecule.
Electrochemical Biosensors An immobilized biological recognition element (e.g., an enzyme) interacts with the target, producing an electrical signal. mdpi.comHigh sensitivity; rapid response time; potential for miniaturization and low-cost production. nih.govpsu.eduIdentifying a stable and specific recognition element; minimizing interference from other molecules.
Optical/Luminescent Probes A synthetic molecule that exhibits a change in its optical properties (e.g., fluorescence, chemiluminescence) upon binding to the target. nih.govHigh sensitivity; label-free options available (e.g., SPR-based sensors). nih.govDesigning a probe with high selectivity and a significant signal change upon binding.

The successful development of these tools would be transformative, enabling researchers to visualize the spatiotemporal dynamics of this compound during various cellular processes.

Elucidating the Interplay of this compound with Other Post-Translational Modifications

Post-translational modifications (PTMs) rarely occur in isolation and often engage in "crosstalk," where one modification influences the addition or removal of another. cellsignal.com This interplay creates a complex regulatory code that fine-tunes protein function. plos.org Given that this compound is itself a modified amino acid, it is crucial to investigate its potential crosstalk with other canonical PTMs such as phosphorylation, ubiquitination, and methylation. nih.govfrontiersin.org

The presence of an acetyl group on this compound suggests a potential link to acetylation-dependent signaling pathways. Lysine (B10760008) acetylation is known to crosstalk extensively with other PTMs. nih.gov For example, acetylation can compete with methylation and ubiquitination for the same lysine residue or influence the phosphorylation of a nearby serine or threonine. nih.govplos.org Future research should explore whether N2-acetylation of arginine residues on proteins exists and how it might influence other modifications on the same protein.

Furthermore, the 3-hydroxy group could be a target for phosphorylation by a yet-unknown kinase, or its presence could sterically or electrostatically influence the phosphorylation of adjacent residues. mdpi.com The interaction between arginine metabolism and nitric oxide synthase (NOS) activity is well-established, and modifications to arginine or its derivatives could impact NOS function, which is itself regulated by PTMs like phosphorylation and S-nitrosylation. researchgate.netsci-hub.se

Table 3: Hypothetical Crosstalk Mechanisms Involving this compound

PTM TypePotential Interaction with this compoundPotential Functional Outcome
Phosphorylation The 3-hydroxy group could be a substrate for a kinase, or its presence could inhibit/promote phosphorylation at a nearby site. nih.govmdpi.comAlteration of protein conformation, activity, or localization.
Ubiquitination/SUMOylation The N2-acetyl group could prevent ubiquitination or SUMOylation if it occurs on a lysine that is part of a larger protein structure, or it could recruit specific E3 ligases. frontiersin.orgnih.govChange in protein stability, localization, or interaction partners.
Methylation Acetylation and methylation can be mutually exclusive on the same residue (if it were a lysine). A similar competitive relationship could exist for modified arginine. nih.govModulation of transcriptional activity or protein-protein interactions.
S-Nitrosylation As a derivative of an NO precursor, its pathway may intersect with S-nitrosylation, a key NO-mediated PTM that regulates protein function. researchgate.netconicet.gov.arRegulation of enzyme activity and signaling pathways.

Investigating this PTM crosstalk will require advanced mass spectrometry techniques to identify proteins modified with this compound and to map other co-existing PTMs. nih.gov

Strategic Development of Research Tools and Chemical Probes for Pathway Perturbation and Study

To functionally interrogate the pathways involving this compound, the development of specific chemical tools is indispensable. These tools include chemical probes to identify its binding partners and modulators (inhibitors or activators) of the enzymes involved in its metabolism. eubopen.org

A key opportunity lies in the design of activity-based probes (ABPs). If the enzymes that synthesize or degrade this compound are identified, ABPs could be created to covalently label the active site of these enzymes, allowing for their detection and activity profiling in complex biological samples. nih.gov Another strategy is to develop photo-affinity probes by incorporating a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne) into an this compound analogue. nih.gov Upon UV irradiation, these probes would covalently link to interacting proteins, which could then be identified using "click" chemistry and mass spectrometry.

Furthermore, the creation of potent and selective inhibitors for the enzymes in the pathway is a high priority. These inhibitors would serve as invaluable research tools to perturb the pathway, allowing scientists to study the functional consequences of depleting or accumulating this compound. Structure-activity relationship (SAR) studies would be essential in optimizing the potency and selectivity of these inhibitors. chemicalprobes.org

Table 4: Strategies for Developing Chemical Probes and Modulators

Tool TypeDesign StrategyApplication
Activity-Based Probes (ABPs) Incorporate a reactive "warhead" that covalently binds to the active site of a target enzyme. nih.govProfile enzyme activity in native proteomes; identify novel enzymes.
Photo-affinity Probes Synthesize an analogue with a photoreactive group and a bioorthogonal handle. nih.govIdentify binding partners (receptors, transporters, enzymes) of this compound.
Pathway Inhibitors/Activators Use high-throughput screening or rational design based on enzyme structure to find small molecules that modulate enzyme activity. chemicalprobes.orgPerturb the pathway to study downstream biological effects; validate the enzyme as a potential therapeutic target.
Metabolic Labeling Analogues Create analogues with isotopic labels (e.g., ¹³C, ¹⁵N) or bioorthogonal tags that can be incorporated into cells.Trace the metabolic fate of the compound; identify modified proteins.

The development of this chemical toolbox will be critical for moving from correlational observations to a causal understanding of the role of this compound in biology.

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